molecular formula C18H19N3O2 B14889861 4-[(2-hydroxybenzyl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

4-[(2-hydroxybenzyl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B14889861
M. Wt: 309.4 g/mol
InChI Key: QOKFJGWHGCIFSL-UHFFFAOYSA-N
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Description

4-[(2-hydroxybenzyl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes a pyrazolone core, a hydroxybenzyl group, and a phenyl group

Preparation Methods

The synthesis of 4-[(2-hydroxybenzyl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves a multi-step process. One common method starts with the preparation of the pyrazolone core, followed by the introduction of the hydroxybenzyl and phenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxybenzyl group can be oxidized to form corresponding quinones.

    Reduction: The pyrazolone core can be reduced under specific conditions to yield dihydropyrazolones.

    Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. .

Scientific Research Applications

4-[(2-hydroxybenzyl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2-hydroxybenzyl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. For instance, it can bind to the DNA binding domain of mutant p53 protein, restoring its function to that of wild-type p53. This interaction is dependent on the hydroxyl groups of the compound, which facilitate binding and subsequent activation of the p53 transcriptional activity, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds include 2-[(4-hydroxybenzyl)amino]phenol and N-(2-hydroxybenzyl)-2,5-dimethoxy-4-cyanophenylethylamine. Compared to these compounds, 4-[(2-hydroxybenzyl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has a unique combination of functional groups that confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

4-[(2-hydroxyphenyl)methylamino]-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C18H19N3O2/c1-13-17(19-12-14-8-6-7-11-16(14)22)18(23)21(20(13)2)15-9-4-3-5-10-15/h3-11,19,22H,12H2,1-2H3

InChI Key

QOKFJGWHGCIFSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NCC3=CC=CC=C3O

solubility

>46.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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